molecular formula C6H6F3N3 B580293 5-Hydrazinyl-2-(trifluoromethyl)pyridine CAS No. 1035173-53-5

5-Hydrazinyl-2-(trifluoromethyl)pyridine

Cat. No.: B580293
CAS No.: 1035173-53-5
M. Wt: 177.13
InChI Key: KLLXIDZXMUALHC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both hydrazinyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

It is noted as a derivative of polycyclic heteroaromatic compounds

Mode of Action

It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.

Biochemical Pathways

Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation

Result of Action

Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrateThis compound+HCl\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydrazinyl-2-(trifluoromethyl)pyridine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Acts as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Medicine:

    Drug Development: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry:

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)-2-pyridinol
  • 5-(Trifluoromethyl)-2-pyridylhydrazine

Comparison:

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLXIDZXMUALHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670740
Record name 5-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035173-53-5
Record name 5-Hydrazinyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution of 6-(trifluoromethyl)pyridin-3-amine (1.5 g, 9.25 mmol) in 4N HCl (60.0 mL) was added aqueous solution of NaNO2 (0.766 g, 11.11 mmol) at 0° C. The reaction mass was stirred at same temperature for 30 minutes. The reaction mass was added to a solution of SnCl2.H2O in 4N HCl at 80° C. and further continued stirring for 5-6 h at same temperature. The reaction mass was cooled, basified and extracted with DCM. The organic layer was dried and concentrated to afford 0.700 g of the product. 1H NMR (300 MHz, DMSO d6): δ 4.29 (br s, 2H), 7.1.8 (dd, J=8.6 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.68 (s, 1H), 8.13 (d, J=2.4 Hz, 1H); MS (m/z): 178.15 (M+H+).
Quantity
1.5 g
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0.766 g
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60 mL
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Synthesis routes and methods II

Procedure details

1-(6-(Trifluoromethyl)pyridin-3-yl)hydrazine was prepared as follows: A 250-mL round bottomed flask containing a solution of 6-(trifluoromethyl)pyridin-3-amine (5.76 g, 35.5 mmol) in 50 mL of 4 N HCl was cooled to 0° C. in an ice bath and a solution of sodium nitrite (2.57 g, 37.3 mmol) in 5 mL of water was added dropwise. The reaction mixture was stirred at 0° C. for 30 min and added to a solution of tin(II) chloride dihydrate (16.8 g, 74.6 mmol) in 60 mL of 4 N HCl at 80° C. The reaction mixture was stirred at 80° C. for 3 h, cooled to room temperature, and made basic by the addition of 10 N NaOH. The aqueous phase was extracted with EtOAc (4×). The combined organic extracts were concentrated and the crude material was absorbed onto silica gel. Purification by flash column chromatography on silica gel (10% to 100% EtOAc in hexanes) gave 1-(6-(trifluoromethyl)pyridin-3-yl)hydrazine.
Quantity
5.76 g
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reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
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reactant
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5 mL
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solvent
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16.8 g
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60 mL
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